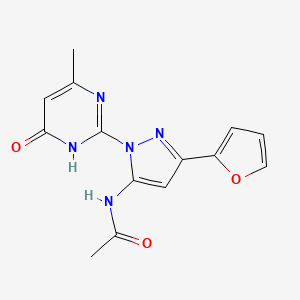![molecular formula C10H7N3 B3010138 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- CAS No. 4649-11-0](/img/structure/B3010138.png)
2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
It is a white solid that is soluble in organic solvents such as methanol, ethanol, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- can be achieved through several methods. One common method involves the use of ammonia-rich electrochemical synthesis . The specific steps and conditions for the synthesis can vary depending on the desired yield and purity of the product. Industrial production methods may involve optimization of reaction conditions to maximize efficiency and minimize costs.
Analyse Chemischer Reaktionen
2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield corresponding oxides, while reduction reactions may produce reduced forms of the compound .
Wissenschaftliche Forschungsanwendungen
This compound has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. It is used as an intermediate in the synthesis of various biologically active molecules, including fibroblast growth factor receptor (FGFR) inhibitors . These inhibitors have potential therapeutic applications in the treatment of cancers such as breast cancer, lung cancer, and prostate cancer . Additionally, the compound is used in the development of new materials and as a building block in organic synthesis .
Wirkmechanismus
The mechanism of action of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- involves its interaction with molecular targets such as FGFRs. The compound acts as an inhibitor of FGFR signaling pathways, which are involved in cell proliferation, migration, and angiogenesis . By inhibiting these pathways, the compound can induce apoptosis and inhibit the migration and invasion of cancer cells . The specific molecular interactions and pathways involved depend on the structure and functional groups of the compound.
Vergleich Mit ähnlichen Verbindungen
2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- can be compared with other similar compounds such as 1H-pyrrolo[2,3-b]pyridine derivatives. These compounds share a similar core structure but may have different functional groups and properties . The uniqueness of 2-Propenenitrile, 3-(1H-pyrrolo[2,3-b]pyridin-3-yl)- lies in its specific functional groups and its ability to act as an FGFR inhibitor . Other similar compounds may have different biological activities and applications.
Eigenschaften
IUPAC Name |
(E)-3-(1H-pyrrolo[2,3-b]pyridin-3-yl)prop-2-enenitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7N3/c11-5-1-3-8-7-13-10-9(8)4-2-6-12-10/h1-4,6-7H,(H,12,13)/b3-1+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHZVOSMQNQIPY-HNQUOIGGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(NC=C2C=CC#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC2=C(NC=C2/C=C/C#N)N=C1 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![6-(4-Ethylphenyl)-4-methyl-2-(2-methylpropyl)-7,8-dihydropurino[7,8-a]imidazole-1,3-dione](/img/structure/B3010058.png)

![2-[[1-(3-Methoxyphenyl)sulfonylpiperidin-4-yl]methoxy]-3-methylpyridine](/img/structure/B3010060.png)



![N-(2-(2-(3-fluorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)-4,5-dimethoxy-2-nitrobenzamide](/img/structure/B3010065.png)

![3-(1,3-benzoxazol-2-ylsulfanyl)-5-methyl-8-thia-4,6-diazatricyclo[7.4.0.0^{2,7}]trideca-1(9),2(7),3,5-tetraene](/img/structure/B3010067.png)
![N-(2-(3-chlorophenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-3,4,5-triethoxybenzamide](/img/structure/B3010070.png)
![5-[(E)-2-[5-(2-chlorophenyl)furan-2-yl]ethenyl]-3-methyl-4-nitro-1,2-oxazole](/img/structure/B3010073.png)

![3-Bromo-7-methyl-2-phenylimidazo[1,2-a]pyridine](/img/structure/B3010078.png)
